![molecular formula C37H30N2P2 B14237933 Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]- CAS No. 441072-54-4](/img/structure/B14237933.png)
Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- is a complex organic compound known for its unique structure and properties It is characterized by the presence of two diphenylphosphino groups attached to a phenyl ring, which are further connected to a methanimidamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- typically involves the reaction of diphenylphosphino-substituted benzene derivatives with methanimidamide precursors under controlled conditions. One common method includes the use of lithium salts of 2-bromo-m-xylene, which react with dichlorophosphino compounds in an ether solvent . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development and as a potential therapeutic agent.
作用機序
The mechanism by which Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with transition metals. These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include coordination to metal centers and participation in electron transfer processes.
類似化合物との比較
Similar Compounds
DPEphos: Bis[(2-diphenylphosphino)phenyl] ether, known for its wide bite angle and flexibility in catalysis.
Methanimidamide, N,N’-diphenyl-: A simpler analog with different reactivity and applications.
Uniqueness
Methanimidamide, N,N’-bis[2-(diphenylphosphino)phenyl]- is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
特性
CAS番号 |
441072-54-4 |
|---|---|
分子式 |
C37H30N2P2 |
分子量 |
564.6 g/mol |
IUPAC名 |
N,N'-bis(2-diphenylphosphanylphenyl)methanimidamide |
InChI |
InChI=1S/C37H30N2P2/c1-5-17-30(18-6-1)40(31-19-7-2-8-20-31)36-27-15-13-25-34(36)38-29-39-35-26-14-16-28-37(35)41(32-21-9-3-10-22-32)33-23-11-4-12-24-33/h1-29H,(H,38,39) |
InChIキー |
DYRIYUHTWQRYNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC=NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)

![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
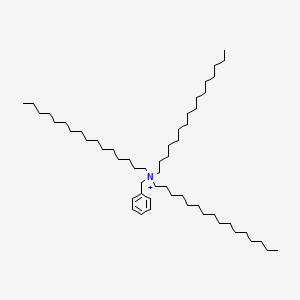
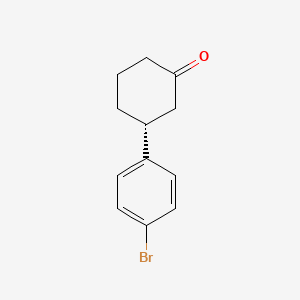
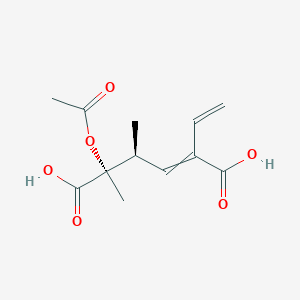
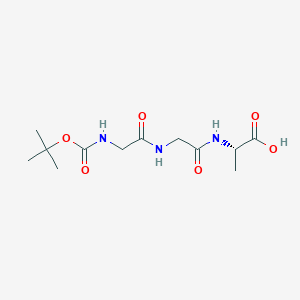
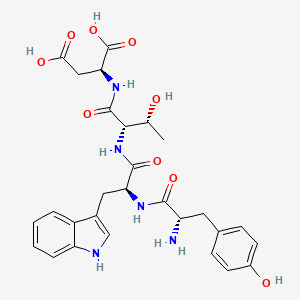
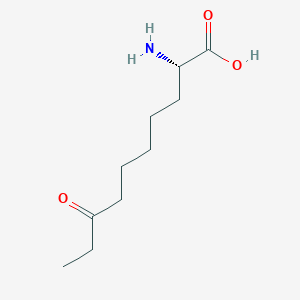
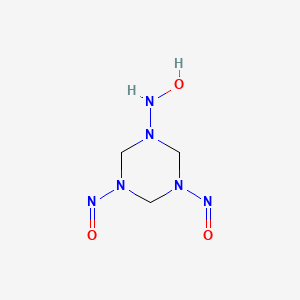
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
